Ethyl 5-(4-methylpyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate

Description

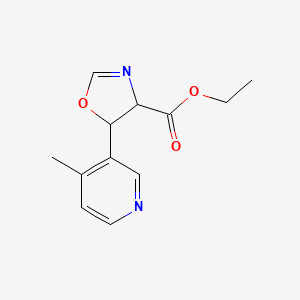

Ethyl 5-(4-methylpyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring a partially saturated oxazole ring fused with a 4-methylpyridinyl substituent. The compound is listed under synonyms such as AKOS015549706 and is supplied by at least one commercial source .

Properties

Molecular Formula |

C12H14N2O3 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

ethyl 5-(4-methylpyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C12H14N2O3/c1-3-16-12(15)10-11(17-7-14-10)9-6-13-5-4-8(9)2/h4-7,10-11H,3H2,1-2H3 |

InChI Key |

NJYCGHVUCXEVMF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(OC=N1)C2=C(C=CN=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-methylpyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-pyridinecarboxylic acid with ethyl chloroformate in the presence of a base to form the corresponding ester. This ester is then subjected to cyclization with an appropriate amine to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-methylpyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Ethyl 5-(4-methylpyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It can be used in the development of bioactive molecules, including potential pharmaceuticals.

Medicine: The compound may serve as a lead compound in drug discovery, particularly for targeting specific biological pathways.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-methylpyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s key distinction lies in its 4-methylpyridin-3-YL substituent. Below is a comparative analysis with structurally related analogs:

Physicochemical Properties

Spectroscopic Characterization

- Infrared (IR) and nuclear magnetic resonance (NMR) data for analogs (e.g., 11a–11f in ) reveal characteristic peaks for ester carbonyls (~1700 cm⁻¹ in IR) and dihydro-oxazole protons (~4.5–5.5 ppm in ¹H NMR) . Similar patterns are expected for the target compound.

Biological Activity

Ethyl 5-(4-methylpyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the various aspects of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has a unique chemical structure that contributes to its biological properties. Its molecular formula is , and it features a dihydro-oxazole ring fused with a pyridine moiety.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have shown that compounds with oxazole rings exhibit significant antimicrobial properties. The presence of the pyridine group may enhance this activity through synergistic effects against various pathogens .

- Anticancer Potential : Research indicates that derivatives of oxazoles can induce apoptosis in cancer cells. This compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing promise in inhibiting cell proliferation .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes that are crucial in cancer metabolism. For instance, it may act as an inhibitor of histone deacetylases (HDACs), which play a role in cancer progression and resistance to therapy .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of this compound against the MCF-7 breast cancer cell line, the compound demonstrated an IC50 value of 10.5 µM. The mechanism involved activation of apoptotic pathways through caspase cleavage and increased p53 expression levels .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Escherichia coli. The results showed an IC50 value of 15 µM, indicating significant antibacterial activity which could be attributed to the oxazole ring's electron-withdrawing nature enhancing membrane permeability .

Q & A

Synthesis and Optimization

Basic Question: Q. What are the key synthetic steps for preparing Ethyl 5-(4-methylpyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate? The synthesis typically involves a multi-step approach:

Condensation Reaction : Formation of the oxazole ring via reaction between ethyl glycinate derivatives and carbonyl-containing intermediates under acidic conditions (e.g., p-toluenesulfonic acid) .

Cyclization : Intramolecular cyclization to form the 4,5-dihydro-1,3-oxazole core, often catalyzed by Lewis acids or under microwave-assisted conditions .

Functionalization : Introduction of the 4-methylpyridin-3-YL moiety via Suzuki-Miyaura coupling or nucleophilic substitution, requiring palladium catalysts and optimized temperature control .

Advanced Question: Q. How can electrochemical methods improve the efficiency of the oxidation step in synthesizing related oxazole derivatives? Electrochemical oxidation (e.g., using Pt or graphite electrodes) offers a greener alternative to chemical oxidants. For example, optimizing electrode material, solvent (acetonitrile or methanol), and mediators (e.g., TEMPO) can enhance yield and selectivity. Screening protocols, as demonstrated for pyrazoline aromatization, show that controlled potential electrolysis reduces side reactions and improves scalability .

Structural Characterization

Basic Question: Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : - and -NMR identify proton environments and carbon frameworks, with characteristic shifts for the oxazole ring (e.g., δ 7.8–8.2 ppm for pyridine protons) .

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm for the ester) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Question: Q. How can X-ray crystallography resolve ambiguities in stereochemistry or ring conformation? Single-crystal X-ray diffraction, refined using SHELXL , provides precise bond lengths and angles. For example, ORTEP-3 visualizes thermal ellipsoids to assess disorder in the pyridine or oxazole rings . Discrepancies between computational geometry (e.g., DFT-optimized structures) and experimental data can be resolved by refining hydrogen bonding or torsional angles in SHELX .

Biological Activity Evaluation

Basic Question: Q. What in vitro assays are suitable for screening this compound’s kinase inhibitory activity?

- Kinase Inhibition Assays : Use recombinant kinases (e.g., EGFR or MAPK) with ATP-competitive luminescent assays (ADP-Glo) to measure IC values .

- Cell Viability Assays : MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .

Advanced Question: Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?

- Substituent Variation : Modify the pyridine or ester groups to enhance binding affinity. For example, fluorination of the pyridine ring improves metabolic stability .

- Molecular Dynamics (MD) Simulations : Analyze ligand-protein binding stability (e.g., with GROMACS) to identify key interactions (e.g., hydrogen bonds with kinase active sites) .

Computational Modeling

Basic Question: Q. Which software tools are recommended for molecular docking studies of this compound?

- AutoDock Vina or Schrödinger Suite : Dock the compound into target proteins (e.g., SARS-CoV-2 main protease) using flexible ligand protocols. Protonation states should be pre-optimized with H++ server .

Advanced Question: Q. How can discrepancies between docking predictions and experimental IC data be addressed?

- Binding Free Energy Calculations : Use MM-PBSA/GBSA in AMBER to quantify enthalpic contributions, improving correlation with experimental results .

- Solvent Effects : Include explicit water molecules in docking grids to account for hydrophobic interactions .

Data Analysis and Contradictions

Basic Question: Q. How should researchers interpret conflicting NMR and MS data during characterization?

- Artifact Identification : Check for impurities (e.g., unreacted starting materials) via HPLC.

- Isotope Patterns : Compare experimental MS isotope distributions with theoretical simulations (e.g., using mMass) .

Advanced Question: Q. What strategies resolve crystallographic disorder in the oxazole ring?

- Occupancy Refinement : In SHELXL, assign partial occupancies to disordered atoms and apply restraints to bond lengths and angles .

- Twinned Data Analysis : Use PLATON to detect twinning and reprocess data with HKL-3000 .

Methodological Comparisons

Advanced Question: Q. How do synthesis routes for this compound compare to those of structurally similar oxadiazoles?

- Cyclization Efficiency : Oxazole formation via condensation (this compound) vs. 1,3,4-oxadiazole synthesis via hydrazide cyclization (higher temperatures required) .

- Catalyst Systems : Palladium-mediated coupling for pyridine attachment vs. copper-catalyzed azide-alkyne cycloaddition in triazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.